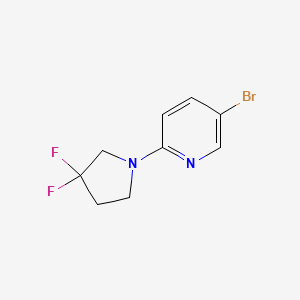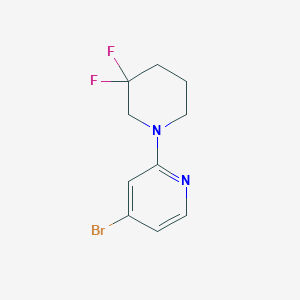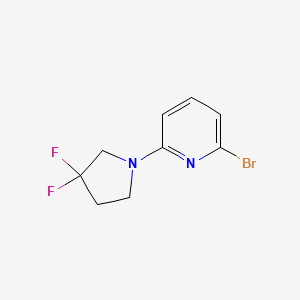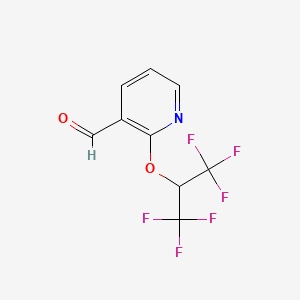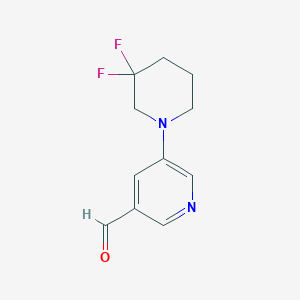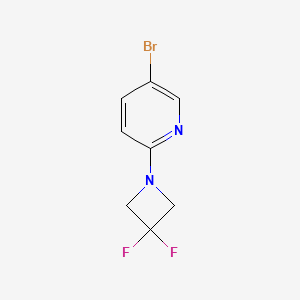
3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid
概要
説明
The compound “3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid” is an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a phenylsulfanyl group (a phenyl ring attached to a sulfur atom), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a carboxylic acid group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, phenylsulfanyl group, trifluoromethyl group, and carboxylic acid group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring, phenylsulfanyl group, trifluoromethyl group, and carboxylic acid group could all potentially participate in reactions .科学的研究の応用
Synthesis of Derivatives
The compound 3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid and its derivatives have been synthesized through various chemical reactions. For instance, a study elaborated on the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives through a multi-step process involving reactions with phosphorus sulfide, methyl iodide, and heterocyclic secondary amines (Bradiaková et al., 2009).
Functionalization and Metalation
Further research has focused on the functionalization and metalation of related chloro- and bromo(trifluoromethyl)pyridines, converting them into various carboxylic acids. This involves intricate processes such as selective deprotonation, carboxylation, and transmetalation-equilibration. These methods offer insights into the intricate chemistry of these compounds and their potential applications in various fields (Cottet et al., 2004; Schlosser et al., 2004).
Crystal Structure and Hydrogen Bonding
The crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, has been examined, revealing intricate water-bridged hydrogen-bonding networks. This knowledge contributes to understanding the molecular geometry and potential intermolecular interactions of similar compounds (Ye & Tanski, 2020).
Synthesis of Thiazoles and Carboxylic Acids
The compound's structural framework has been utilized in the synthesis of thiazoles and thiazole-3-carboxylic acids, demonstrating its versatility and reactivity in the presence of various reagents (Potkin et al., 2007).
Extraction and Separation Processes
In the context of pyridine-3-carboxylic acid, studies have explored its extraction and separation, which is essential in industries such as food, pharmaceutical, and biochemical. These studies provide valuable insights into the potential industrial applications of related compounds (Kumar & Babu, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2S/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWHCUAJBRTSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









